molecular formula C13H21NO B11821133 N-[1-(adamantan-1-yl)propylidene]hydroxylamine

N-[1-(adamantan-1-yl)propylidene]hydroxylamine

Cat. No.: B11821133
M. Wt: 207.31 g/mol
InChI Key: LLFZJPRDIIBXIQ-UHFFFAOYSA-N
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Description

N-[1-(Adamantan-1-yl)propylidene]hydroxylamine is a synthetic organic compound featuring an adamantane core fused with a hydroxylamine-functionalized propylidene chain. The adamantyl group, a tricyclic diamondoid hydrocarbon, imparts high lipophilicity and conformational rigidity, which are advantageous in medicinal chemistry and materials science . Commercial availability is confirmed via CymitQuimica, with pricing listed at €478.00 for 50 mg (Ref: 3D-BBA52523) .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(1-adamantyl)propylidene]hydroxylamine

InChI

InChI=1S/C13H21NO/c1-2-12(14-15)13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,15H,2-8H2,1H3

InChI Key

LLFZJPRDIIBXIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=NO)C12CC3CC(C1)CC(C3)C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(adamantan-1-yl)propylidene]hydroxylamine typically involves the reaction of adamantane derivatives with nitrosating agents. One common method is the reaction of 1-adamantylamine with nitrosyl chloride in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[1-(adamantan-1-yl)propylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[1-(adamantan-1-yl)propylidene]hydroxylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-(adamantan-1-yl)propylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Application Reference
N-[1-(Adamantan-1-yl)propylidene]hydroxylamine Likely C₁₃H₂₁NO Adamantyl, hydroxylamine, propylidene Unknown (commercial availability noted)
N-[1-(Adamantan-1-yl)-2-(pyridin-3-ylmethoxy)ethylidene]hydroxylamine C₁₈H₂₅N₂O₂ Pyridinylmethoxy, adamantyl Potent inhibitor (exact target unspecified)
(E)-N-(Adamantan-1-yl)-1-(3-nitrophenyl)methanimine C₁₇H₂₀N₂O₂ 3-Nitrophenyl, imine Anti-acetylcholinesterase, anticancer (in vitro)
1-(Adamantan-1-yl)-N-methylethanamine hydrochloride C₁₃H₂₄ClN Methylamine, adamantyl No bioactivity reported; structural analog

Key Observations:

  • Regulatory Status : Adamantyl carboxamide derivatives (e.g., STS-135, AKB48) are classified as Schedule 9 poisons in Western Australia due to psychoactive properties, highlighting the adamantyl group’s role in modulating receptor interactions .

Key Observations:

  • Synthetic Yield : The pyridinylmethoxy analog was synthesized in 81% yield, suggesting efficient condensation methodologies.
  • Thermal Stability : Higher melting points in nitrophenyl derivatives (e.g., 162–164°C vs. 115–117°C ) correlate with increased aromaticity and intermolecular interactions.

Functional Group Impact on Bioactivity

  • Hydroxylamine vs. Imine : Hydroxylamine derivatives are redox-active but less stable than imines, which are more commonly utilized in drug design for their hydrolytic resistance .
  • Adamantyl Positioning : 1-adamantyl substitution (vs. 2-adamantyl) optimizes steric interactions with hydrophobic binding pockets, as seen in antiviral adamantanamines .

Biological Activity

N-[1-(adamantan-1-yl)propylidene]hydroxylamine is a compound of interest due to its potential biological activities, particularly in antifungal applications. As a derivative of hydroxylamine, it exhibits unique structural characteristics that may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its antifungal properties, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C12H21NO
  • Melting Point : 165–166 °C

The adamantane moiety contributes to the compound's lipophilicity, potentially enhancing its interaction with biological membranes.

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to hydroxylamines, including this compound. The following table summarizes the antifungal activities observed in related compounds:

Compound NameTarget OrganismEC50 (μg/mL)
This compoundSclerotinia sclerotiorum14.16 - 32.97
This compoundBotrytis cinerea27.60 - 52.82

Case Studies

A study published in 2024 explored a series of oxime derivatives, including those based on the adamantane structure. The synthesized compounds demonstrated varying degrees of antifungal activity against Sclerotinia sclerotiorum and Botrytis cinerea, with EC50 values indicating moderate activity .

Another investigation into the mechanism of action revealed that similar hydroxylamine derivatives exhibit rapid fungicidal activity by disrupting cellular processes in fungi such as Candida species . These findings suggest that this compound may share similar mechanisms of action.

The antifungal mechanism attributed to hydroxylamines typically involves interference with fungal cell wall synthesis and disruption of nucleic acid metabolism. Compounds like this compound may bind to critical enzymes involved in these pathways, leading to cell death.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other known antifungal agents is essential. The following table highlights key differences:

Compound NameMechanism of ActionPotency (MIC μg/mL)
This compoundDisruption of cell wall synthesis14.16 - 52.82
Amphotericin BBinding to ergosterol in fungal membranes0.125
BisamidinesDNA binding and inhibition of biosynthesis≤4

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